Crystal Packing and Space Group: Triethylsulfonium (Cmcm) vs. Trimethylsulfonium (P21/n)
Single-crystal X-ray diffraction of tetraphenylborate salts reveals that the triethylsulfonium cation crystallizes in the orthorhombic Cmcm space group, whereas the trimethylsulfonium analog adopts the monoclinic P21/n space group [1]. This difference in crystal symmetry directly affects lattice energy, solubility, and mechanical properties of the solid form.
| Evidence Dimension | Crystal space group (solid-state packing) |
|---|---|
| Target Compound Data | Triethylsulfonium tetraphenylborate: Cmcm (orthorhombic) |
| Comparator Or Baseline | Trimethylsulfonium tetraphenylborate: P2₁/n (monoclinic) |
| Quantified Difference | Different crystal system (orthorhombic vs. monoclinic) and space group symmetry |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; tetraphenylborate counterion |
Why This Matters
For applications requiring crystalline materials—such as solid-state electrolytes, co-crystal engineering, or formulation development—the distinct packing of triethylsulfonium salts can influence dissolution rate, hygroscopicity, and mechanical stability, making it a non-interchangeable building block.
- [1] Knop O, Cameron TS, Bakshi PK, Linden A, Roe SP. Crystal chemistry of tetraradial species. Part 5. Interaction between cation lone pairs and phenyl groups in tetraphenylborates: crystal structures of Me₃S⁺, Et₃S⁺, Me₃SO⁺, Ph₂I⁺, and 1-azoniapropellane tetraphenylborates. Canadian Journal of Chemistry. 1994;72:1870-1881. View Source
